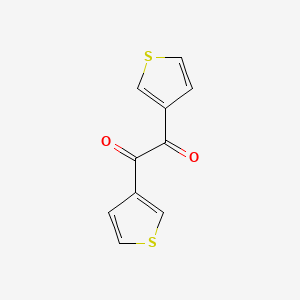

1,2-Di(thiophen-3-yl)ethane-1,2-dione

描述

Significance of Thiophene-Based Heterocyclic Compounds in Advanced Organic Materials

Thiophene (B33073) is a five-membered, sulfur-containing heterocyclic aromatic compound that serves as a vital building block in the realm of advanced organic materials. wikipedia.orgclinicalresearchnewsonline.com Its structure is analogous to benzene, and it possesses a planar, aromatic ring with a delocalized π-electron system. numberanalytics.com This inherent aromaticity and the presence of the sulfur heteroatom bestow upon thiophene-based materials a unique combination of chemical stability and electronic properties. mdpi.com These characteristics make them highly suitable for applications in organic electronics, where they are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). clinicalresearchnewsonline.com

The versatility of thiophene chemistry allows for the synthesis of a vast array of derivatives. By linking thiophene units together, researchers can create π-conjugated systems, including oligomers and polymers like polythiophene. wikipedia.org The electronic properties of these materials can be precisely tuned by modifying the substitution pattern on the thiophene rings. This tunability is crucial for controlling the material's charge transport capabilities, energy levels, and light-absorption characteristics, making thiophene a cornerstone for developing next-generation electronic and photonic devices. numberanalytics.comacs.org

The Ethane-1,2-dione Moiety as a Versatile Synthon in Organic Synthesis

The ethane-1,2-dione group, also known as an α-diketone, is a highly reactive and versatile functional group that acts as a valuable synthon—a structural unit within a molecule that can be formed or converted by a known synthetic operation. Its utility stems from the presence of two adjacent carbonyl groups, which can participate in a wide variety of chemical transformations. This dual reactivity allows it to be a precursor for the synthesis of numerous complex organic molecules, particularly heterocycles.

A prominent application of the ethane-1,2-dione moiety is in condensation reactions. For example, it readily reacts with aromatic diamines to form quinoxalines, a class of nitrogen-containing heterocyclic compounds with important applications in pharmaceuticals and materials science. wu.ac.th The carbonyl groups can also undergo nucleophilic attack, reduction to form diols, or serve as electrophilic sites for various coupling reactions. This rich reactivity profile makes the ethane-1,2-dione unit an essential tool for synthetic chemists aiming to construct intricate molecular architectures from simpler starting materials.

Overview of 1,2-Di(thiophen-3-yl)ethane-1,2-dione: A Central Compound for Interdisciplinary Research

This compound is a molecule that synergistically combines the distinct features of its thiophene and ethane-1,2-dione components. This unique structure places it at the intersection of several scientific disciplines, including organic synthesis, materials science, and coordination chemistry. The molecule consists of a central dicarbonyl bridge flanked by two thiophene rings attached at the 3-position, a linkage that imparts specific steric and electronic properties compared to its 2-substituted isomer.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7333-08-6 sigmaaldrich.com |

| Molecular Formula | C₁₀H₆O₂S₂ sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.comaladdin-e.com |

| Storage | Room temperature, sealed in dry, dark place sigmaaldrich.com |

Contextualizing Current Academic Research Trends and Future Directions for the Chemical Compound

Current research involving this compound is primarily focused on leveraging its unique structure for the synthesis of novel functional materials. A significant trend is its use as a precursor for creating complex heterocyclic systems. For example, its reaction with various diamines provides a straightforward route to novel quinoxaline (B1680401) derivatives, which are being investigated for their applications in organic electronics and as fluorescent sensors.

Another active area of research involves the use of this compound as a ligand in coordination chemistry. The dione (B5365651) moiety and the sulfur atoms of the thiophene rings can coordinate with metal ions, leading to the formation of metal-organic complexes with potentially interesting catalytic, magnetic, or photoluminescent properties. The ability to modify the thiophene rings allows for the systematic tuning of the electronic environment around the metal center.

Future research is expected to explore the incorporation of this compound into larger conjugated systems, such as polymers and covalent organic frameworks (COFs). mdpi.com The defined geometry and reactive handles of this molecule make it an attractive candidate for constructing well-ordered, porous materials with tailored electronic and optical properties. mdpi.com Furthermore, the photophysical characteristics of the compound and its derivatives are being studied to assess their potential in applications such as photo-switching and non-linear optics, promising a continued expansion of its role in materials science. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Ethane-1,2-dione |

| Polythiophene |

| Quinoxaline |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-di(thiophen-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJXLGSQHPIURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Di Thiophen 3 Yl Ethane 1,2 Dione

Foundational Strategies for Symmetrical 1,2-Diketone Synthesis in Organic Chemistry

The synthesis of 1,2-dicarbonyl compounds, also known as vicinal or α-diketones, is a significant objective in organic chemistry due to their utility as versatile building blocks for various heterocyclic and carbocyclic systems. nih.gov

The preparation of vicinal diketones can be broadly categorized into oxidative and non-oxidative methods. Historically, strong oxidative conditions were frequently employed, which limited the functional group tolerance of these reactions. nih.gov Modern approaches have focused on developing milder, more selective catalytic systems.

Nearly all established methods for preparing 1,2-diketones rely on oxidative transformations of precursors such as alkynes, alkenes, and ketones. nih.gov Non-oxidative pathways, while less common, include strategies based on nucleophilic addition to oxalic acid derivatives or specialized palladium-catalyzed couplings. nih.gov A prominent non-oxidative method is the Friedel-Crafts reaction between oxalyl chloride and two arene molecules to furnish symmetrical diaryl ketones. organic-chemistry.org More recent innovations include zinc-mediated reductive coupling of aryl methyl ketones and various palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov

| Method Category | Precursor Type | Typical Reagents | Description |

| Oxidative | Alkynes | KMnO₄, O₃, RuO₄, SeO₂ | Direct oxidation of the carbon-carbon triple bond to a 1,2-dicarbonyl moiety. |

| α-Hydroxy Ketones | MnO₂, Bi₂O₃, Cu(II) salts | Oxidation of the secondary alcohol in an acyloin-type precursor to a ketone. | |

| Ketones | SeO₂ | Oxidation of the α-methylene group adjacent to a carbonyl to afford a second carbonyl group. | |

| Alkenes | KMnO₄, RuCl₃/NaIO₄ | Oxidative cleavage of the double bond, often requiring specific conditions to avoid over-oxidation. | |

| Non-Oxidative | Acid Chlorides | Organometallic Reagents | Coupling of an organometallic reagent (e.g., organocadmium, organocuprate) with oxalyl chloride or an α-keto acid chloride. |

| Aryl Halides | Propiolic Acid (Pd/Cu cat.) | A direct copper-catalyzed decarboxylative coupling followed by oxidation. Symmetrical diketones can be obtained from aryl iodides and propiolic acid. organic-chemistry.org | |

| Arenes | Oxalyl Chloride (AlCl₃) | Sequential Friedel-Crafts acylation of two arene molecules. organic-chemistry.org |

While not direct routes to 1,2-diketones, the synthesis of their isomers, such as 1,3-diketones (β-diketones) and 1,4-diketones, provides a crucial context for dicarbonyl chemistry and the synthesis of heterocyclic systems like thiophene (B33073) itself.

1,4-Diketones and Paal-Knorr Synthesis: The Paal-Knorr synthesis is a cornerstone reaction for the formation of five-membered heterocycles—furans, pyrroles, and thiophenes—from a 1,4-dicarbonyl precursor. In the context of thiophene synthesis, a 1,4-diketone is treated with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to construct the thiophene ring. The availability and synthesis of 1,4-diketones are therefore intrinsically linked to the formation of the very thiophene rings present in the target molecule.

β-Diketones and Claisen Condensation: The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a ketone in the presence of a strong base to yield a β-keto ester or a β-diketone. These 1,3-dicarbonyl compounds are highly versatile synthetic intermediates, valued for the acidity of their central methylene (B1212753) protons, which allows for a wide range of subsequent alkylation and acylation reactions. Their study is foundational to understanding the reactivity and synthesis of dicarbonyl-containing molecules.

Direct and Convergent Synthetic Routes to 1,2-Di(thiophen-3-yl)ethane-1,2-dione

Specific methods have been developed for the synthesis of the title compound, often referred to in older literature as 3,3'-thenil.

A direct synthesis of this compound has been achieved using an organolithium-based approach. scispace.com This method involves the reaction of 3-thienyllithium, prepared from 3-bromothiophene (B43185) and ethyllithium, with dimethyl oxalate (B1200264) at low temperatures. scispace.com The reaction proceeds via a double nucleophilic addition of the organolithium reagent to the ester carbonyl groups of dimethyl oxalate. This approach, while effective, results in a modest yield. scispace.com

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temp. | Yield | Ref. |

| 3-Bromothiophene | Dimethyl Oxalate | Ethyllithium | Ether | -70 °C | 28% | scispace.com |

Modern synthetic chemistry often employs palladium and copper catalysts for the formation of carbon-carbon bonds. One such strategy applicable to the synthesis of symmetrical diaryl 1,2-diketones involves the coupling of aryl iodides with propiolic acid, followed by an oxidation step. organic-chemistry.org This pathway is catalyzed by both palladium and copper species. organic-chemistry.org Adapting this methodology to the target molecule would involve the coupling of 3-iodothiophene (B1329286) with propiolic acid. A related approach is the copper-catalyzed homocoupling of a terminal alkyne (e.g., 3-ethynylthiophene) to form a 1,4-di(thiophen-3-yl)buta-1,3-diyne, which can then be oxidized to the desired 1,2-diketone.

| Precursor Type | Catalyst System | General Description |

| Aryl Iodide + Propiolic Acid | Palladium / Copper | A decarboxylative coupling reaction followed by oxidation to yield the symmetrical diketone. organic-chemistry.org |

| Terminal Alkyne (e.g., 3-ethynylthiophene) | Copper (e.g., CuI) | Homocoupling of the alkyne to form a symmetrical 1,3-diyne, which is a direct precursor that can be oxidized to the 1,2-diketone. |

A common and efficient route to 1,2-diketones is the selective oxidation of the corresponding α-hydroxy ketone (acyloin). For the target molecule, this precursor is 1-hydroxy-1,2-di(thiophen-3-yl)ethan-2-one (3,3'-thenoin). Activated manganese dioxide (MnO₂) is a widely used heterogeneous reagent for the mild and selective oxidation of allylic, benzylic, and α-hydroxy carbonyl compounds. The reaction is typically performed by stirring the precursor with an excess of solid MnO₂ in an inert solvent like chloroform (B151607), dichloromethane, or hexane. The heterogeneity of the reaction simplifies workup, as the oxidant and manganese byproducts can be removed by simple filtration.

| Precursor | Oxidant | Solvent | General Conditions | Product |

| 1-Hydroxy-1,2-di(thiophen-3-yl)ethan-2-one | Activated Manganese Dioxide (MnO₂) | Chloroform or Dichloromethane | Stirring at room temperature or reflux | This compound |

Organocatalytic Methods: N-Heterocyclic Carbene-Catalyzed Condensations of Thiophene-3-Carbaldehyde Precursors

A prominent organocatalytic approach to this compound involves the N-Heterocyclic Carbene (NHC)-catalyzed benzoin (B196080) condensation of two molecules of thiophene-3-carbaldehyde. This reaction proceeds through the formation of a key intermediate, the Breslow intermediate, which facilitates the umpolung (polarity reversal) of the aldehyde's carbonyl carbon. nih.govsemanticscholar.org

Mechanism Outline:

Benzoin Condensation: An N-heterocyclic carbene, typically generated in situ from an azolium salt precursor (e.g., a triazolium or imidazolium (B1220033) salt) and a base, attacks the carbonyl carbon of thiophene-3-carbaldehyde. This forms a tetrahedral intermediate which, after a proton transfer, generates the nucleophilic Breslow intermediate. This intermediate then attacks a second molecule of thiophene-3-carbaldehyde. Subsequent collapse of the resulting adduct releases the NHC catalyst and yields 1-hydroxy-1,2-di(thiophen-3-yl)ethan-1-one (the acyloin). nih.govsemanticscholar.org

Oxidation: The formed acyloin is then oxidized to the desired this compound. This oxidation can be achieved aerobically, often facilitated by the NHC catalyst itself or in combination with an oxidant, utilizing molecular oxygen as the terminal oxidant. mdpi.com

While specific yields for the homodimerization of thiophene-3-carbaldehyde are not extensively documented, studies on NHC-catalyzed benzoin condensations of various heteroaromatic aldehydes show that this method is generally effective, with yields being substrate-dependent. rsc.orgresearchgate.neteurjchem.com

Table 1: Representative Conditions for NHC-Catalyzed Benzoin Condensation of Heteroaromatic Aldehydes

| Catalyst Precursor | Base | Solvent | Temperature | Yield (%) | Reference |

| Thiazolium Salt | DBU | CH2Cl2 | Room Temp. | Varies | nih.gov |

| Triazolium Salt | DBU | THF | Room Temp. | 69-96% | rsc.org |

| Benzimidazolium Salt | NaOH | Water | Room Temp. | Low | semanticscholar.org |

Note: The yields presented are for various heteroaromatic aldehydes and may not be directly representative of thiophene-3-carbaldehyde homodimerization.

Dual Catalysis Systems for Diketone Formation

To streamline the synthesis of 1,2-diketones from aldehydes into a single operational step, dual catalysis systems are being explored. These systems aim to combine the initial C-C bond formation with the subsequent oxidation in a one-pot fashion. A promising approach involves the combination of N-heterocyclic carbene (NHC) catalysis with photoredox catalysis. chemrxiv.orgresearchgate.netsemanticscholar.org

In a hypothetical dual catalytic cycle for the synthesis of this compound from thiophene-3-carbaldehyde, the system would operate as follows:

NHC-Catalyzed Dimerization: As described previously, the NHC catalyst facilitates the benzoin condensation of two thiophene-3-carbaldehyde molecules to form the corresponding acyloin.

Photoredox-Catalyzed Oxidation: A photoredox catalyst, upon excitation by visible light, initiates an electron transfer process. This can facilitate the oxidation of the acyloin intermediate to the final 1,2-diketone, while the photocatalyst is regenerated in the catalytic cycle. The use of air or molecular oxygen as the terminal oxidant makes this an attractive green chemistry approach. chemrxiv.orgresearchgate.net

This synergistic approach, where the NHC catalyst is responsible for bond formation and the photoredox catalyst for the oxidation, can offer mild reaction conditions and improved efficiency over stepwise procedures.

Scalability and Sustainability Considerations in Synthetic Design

The scalability and sustainability of synthetic routes are critical factors in modern organic chemistry. Organocatalysis, particularly with N-heterocyclic carbenes, is often considered a step towards more sustainable chemical processes. researchgate.netnih.govmdpi.com

Key sustainability aspects of the NHC-catalyzed synthesis of this compound include:

Catalyst Loading: Organocatalysts can often be effective at low catalyst loadings (typically 5-20 mol%), although this can be higher than some metal catalysts. Minimizing catalyst loading is crucial for reducing costs and waste. mdpi.com

Solvent Choice: The ability to perform these reactions in greener solvents, such as water or under solvent-free conditions, significantly enhances the sustainability of the process. While some NHC-catalyzed reactions work well in aqueous media, others may still require organic solvents. eurjchem.comnih.gov

Atom Economy: The benzoin condensation is an atom-economical reaction, as two aldehyde molecules are combined without the loss of any atoms. Subsequent aerobic oxidation, using O2 as the oxidant, produces water as the only byproduct, which is also highly atom-economical. chemrxiv.org

For scalability, continuous-flow chemistry presents a viable option for NHC-catalyzed reactions. Flow reactors can offer better control over reaction parameters, improved safety, and easier scale-up compared to batch processes. The use of immobilized NHC catalysts in flow systems could also facilitate catalyst recovery and reuse, further enhancing the sustainability of the synthesis. nih.govnih.gov

Synthetic Approaches to Novel Derivatives and Analogs of this compound

The 1,2-dicarbonyl moiety in this compound is a versatile functional group that can be used to synthesize a variety of novel derivatives and analogs. Key synthetic transformations include cyclocondensation, Knoevenagel condensation, and Wittig-type reactions.

Cyclocondensation Reactions:

The reaction of 1,2-diketones with 1,2-diamines is a classical and efficient method for the synthesis of various nitrogen-containing heterocycles. For instance, the cyclocondensation of this compound with substituted o-phenylenediamines would lead to the formation of novel quinoxaline (B1680401) derivatives. Furthermore, reaction with other diamines, such as 3,4-diaminothiophene, could yield more complex fused heterocyclic systems like dithieno[2,3-b:2',3'-f] rsc.orgacs.orgdiazepines. jocpr.comclockss.orgnih.gov

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. This compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base to yield derivatives with extended π-systems. This reaction provides a route to functionalized alkenes attached to the thiophene-containing scaffold. researchgate.net

Wittig Reaction:

The Wittig reaction allows for the conversion of carbonyl groups into alkenes. By reacting this compound with a phosphorus ylide (Wittig reagent), one or both of the carbonyl groups can be transformed into a double bond. This enables the synthesis of a wide range of alkene derivatives with precise control over the location of the new C=C bond. wikipedia.orglumenlearning.comorganic-chemistry.orglibretexts.org

Table 2: Potential Derivatives of this compound

| Reactant | Reaction Type | Product Class |

| o-Phenylenediamine | Cyclocondensation | Quinoxalines |

| 3,4-Diaminothiophene | Cyclocondensation | Dithieno rsc.orgacs.orgdiazepines |

| Malononitrile | Knoevenagel Condensation | Dicyanoalkene derivatives |

| Phosphorus Ylide (Ph3P=CHR) | Wittig Reaction | Alkene derivatives |

These synthetic pathways highlight the potential of this compound as a versatile precursor for the development of new functional materials and biologically active compounds.

Structural Elucidation and Conformational Analysis of 1,2 Di Thiophen 3 Yl Ethane 1,2 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in establishing the identity and electronic environment of a molecule. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a detailed picture of the compound's structure, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. In the case of 1,2-di(thiophen-3-yl)ethane-1,2-dione, ¹H and ¹³C NMR spectra provide unambiguous proof of its solution-state structure.

The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays signals corresponding to the three distinct protons on each of the equivalent thiophene-3-yl rings. scispace.com The signals appear as complex multiplets due to spin-spin coupling. scispace.com The proton at the 2-position of the thiophene (B33073) ring is the most deshielded, appearing at approximately 8.35 ppm. The signals for the protons at the 4- and 5-positions are observed at around 7.80 ppm and 7.47 ppm, respectively. scispace.com The observed coupling constants are consistent with the 3-substituted thiophene motif: J₄,₅ = 5.4 Hz, J₂,₅ = 3.0 Hz, and J₂,₄ = 1.4 Hz. scispace.com

The ¹³C NMR spectrum further corroborates the structure, showing distinct resonances for the carbonyl carbons and the carbons of the thiophene rings. The signal for the dione (B5365651) carbonyl carbons is typically observed in the highly deshielded region of the spectrum, confirming the presence of this functional group.

| ¹H NMR Data for this compound in CDCl₃ | |

| Chemical Shift (δ) ppm | Assignment & Coupling Constants (J) Hz |

| 8.35 | Thiophene H-2 (J₂,₅ = 3.0 Hz, J₂,₄ = 1.4 Hz) |

| 7.80 | Thiophene H-4 (J₄,₅ = 5.4 Hz, J₂,₄ = 1.4 Hz) |

| 7.47 | Thiophene H-5 (J₄,₅ = 5.4 Hz, J₂,₅ = 3.0 Hz) |

Data sourced from Acta Chem. Scand. scispace.com

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the α-diketone moiety. This characteristic peak is observed at approximately 1660 cm⁻¹. scispace.com The position of this band is indicative of a conjugated diketone system, where electron delocalization between the carbonyl groups and the aromatic thiophene rings slightly lowers the vibrational frequency compared to a non-conjugated aliphatic α-diketone.

Other significant absorptions in the spectrum include C-H stretching vibrations from the thiophene rings, typically found above 3000 cm⁻¹, and aromatic C=C stretching vibrations within the 1400-1600 cm⁻¹ region. Vibrations associated with the C-S bond of the thiophene ring also contribute to the fingerprint region of the spectrum.

| Key IR Absorption Bands for this compound | |

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~1660 | C=O Stretch (α-Diketone) |

| >3000 | Aromatic C-H Stretch (Thiophene) |

| 1400-1600 | Aromatic C=C Stretch (Thiophene) |

Data sourced from Acta Chem. Scand. scispace.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of this compound is C₁₀H₆O₂S₂, corresponding to a molecular weight of 222.28 g/mol . bldpharm.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Upon electron impact ionization, the molecular ion (M⁺˙) at m/z = 222 would be observed. The most characteristic fragmentation pathway for α-diketones is the cleavage of the weak C-C single bond between the two carbonyl groups. libretexts.org This α-cleavage would lead to the formation of a highly stable 3-thienoyl acylium ion (C₅H₃OS⁺). This fragment would produce a prominent peak in the mass spectrum at an m/z value of 111. The detection of this fragment is strong evidence for the 1,2-diketone structure linked to thiophene rings. Further fragmentation of the 3-thienoyl cation could occur through the loss of carbon monoxide (CO), yielding a thienyl cation (C₄H₃S⁺) at m/z 83.

| Proposed Mass Spectrometry Fragmentation of this compound | |

| m/z Value | Proposed Fragment Ion |

| 222 | [C₁₀H₆O₂S₂]⁺˙ (Molecular Ion) |

| 111 | [C₅H₃OS]⁺ (3-Thienoyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Solid-State Structural Investigations

While spectroscopic techniques define the molecular structure, solid-state investigations like single-crystal X-ray diffraction (SCXRD) reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

As of the current date, a single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, significant insight can be gained from the well-characterized crystal structure of its isomer, 1,2-di(thiophen-2-yl)ethane-1,2-dione (B1331446) (2,2'-thenil). smolecule.com

In related aromatic and heteroaromatic α-diketones, the central C-C bond of the dione unit is typically longer than a standard C(sp²)-C(sp²) single bond, a result of steric repulsion between the two bulky aryl or heteroaryl groups. The most notable conformational feature is the torsion angle between the two carbonyl groups (O=C-C=O). In the solid state, these diketones rarely adopt a fully planar (syn- or anti-periplanar) conformation. Instead, they exhibit a skewed or gauche conformation to relieve steric strain. For 2,2'-thenil, the thiophene rings are twisted relative to the dicarbonyl plane, and the dicarbonyl unit itself is non-planar. smolecule.com This twisting is a common feature in related structures like benzil (B1666583) and its derivatives. This skewed arrangement minimizes steric hindrance while allowing for some degree of electronic communication between the two halves of the molecule.

| Typical Structural Parameters for Heteroaromatic α-Diketones (based on related structures) | |

| Parameter | Typical Value |

| C=O Bond Length | ~1.21 Å |

| C(dione)-C(dione) Bond Length | ~1.52 - 1.54 Å |

| C(dione)-C(ring) Bond Length | ~1.47 - 1.49 Å |

| O=C-C=O Torsion Angle | 90° - 150° (gauche conformation) |

The arrangement of molecules in a crystal lattice is directed by a network of non-covalent interactions. For this compound, several key interactions are expected to play a role in its solid-state assembly.

C–H⋅⋅⋅O Hydrogen Bonding: The electron-deficient hydrogen atoms on the thiophene rings can act as weak hydrogen bond donors to the electronegative oxygen atoms of the carbonyl groups on neighboring molecules. researchgate.net These C–H⋅⋅⋅O interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, are highly directional and collectively contribute significantly to the stability of the crystal packing, often forming chains or layered motifs.

S⋅⋅⋅O Chalcogen Bonds: A particularly interesting interaction is the chalcogen bond, a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic center (a σ-hole) and interacts with a nucleophile (like the carbonyl oxygen). nih.gov The sulfur atom in the thiophene ring has regions of positive electrostatic potential opposite to its C-S covalent bonds. This positive region can form an attractive, directional interaction with the lone pairs of the oxygen atoms of an adjacent molecule. nih.gov These S⋅⋅⋅O contacts, where the distance is less than the sum of the van der Waals radii of sulfur and oxygen (~3.25 Å), are crucial in organizing thiophene-containing molecules in the solid state, often leading to specific packing arrangements like zigzag chains or layered structures. nih.gov The interplay between C–H⋅⋅⋅O hydrogen bonds, S⋅⋅⋅O chalcogen bonds, and π–π stacking interactions between the thiophene rings ultimately determines the final, most stable crystal structure.

Polymorphism and its Manifestations in Thiophene Diketone Systems

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical phenomenon in the study of molecular solids, including thiophene diketone systems. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, the crystal structure of 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione (B8791156) has been reported, providing a basis for understanding the packing and conformation of similar molecules. semanticscholar.org

In the case of 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, the molecule crystallizes in a monoclinic C2/c space group. The asymmetric unit contains one and a half molecules, indicating the presence of crystallographic symmetry. Both independent molecules adopt a trans geometry with respect to the central dicarbonyl unit, with O=C-C=O torsion angles of 121° and 124°, respectively. semanticscholar.org This deviation from perfect planarity is a common feature in such systems due to steric hindrance and electronic effects between the thiophene rings and the carbonyl groups.

The existence of different polymorphs in related 1,2-diketone systems has been observed. For example, a steroidal 1,2-diketone was found to be dimorphic, with the two polymorphs exhibiting different solid-state photoreactivity. researchgate.net This highlights how different crystal packing can lead to distinct physical and chemical behaviors. The factors influencing polymorphism are complex and include solvent of crystallization, temperature, and sublimation conditions.

The potential for polymorphism in this compound is therefore high. Different packing arrangements could arise from variations in the dihedral angles between the thiophene rings and the ethanedione bridge, as well as different intermolecular interactions such as C-H···O or π-π stacking. The specific polymorph obtained would likely depend on the crystallization conditions.

Table 1: Crystallographic Data for a Related Thiophene Diketone

| Parameter | 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione semanticscholar.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| O=C-C=O Torsion Angle (Molecule 1) | 121° |

| O=C-C=O Torsion Angle (Molecule 2) | 124° |

Molecular Conformation and Tautomerism in Related Thiophene Diketones (e.g., Keto-enol Equilibria)

The molecular conformation of this compound is primarily determined by the rotation around the single bonds connecting the thiophene rings to the dicarbonyl linker and the central C-C bond of the ethanedione unit. Computational studies on similar heteroaryl 1,2-diketones have shown that non-planar (twisted) conformations are often energetically favored due to steric hindrance between the aromatic rings. acs.org For 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione, the two heteroaryl rings are significantly twisted with respect to each other. acs.org A similar twisted conformation can be expected for this compound.

In solution, it is likely that multiple conformers exist in equilibrium, resulting from rotation around the C-C single bonds. researchgate.net The relative energies of these conformers would be influenced by a balance of steric repulsion and electronic effects, such as conjugation between the thiophene rings and the carbonyl groups.

A key aspect of the chemistry of diketones is the potential for keto-enol tautomerism. This is an equilibrium between the diketo form and the enol form, which contains a hydroxyl group adjacent to a carbon-carbon double bond. For 1,2-diketones, the equilibrium generally lies heavily towards the diketo form. However, the position of this equilibrium can be influenced by several factors, including the structure of the molecule, solvent polarity, and the presence of intramolecular hydrogen bonding. fiveable.memasterorganicchemistry.com

In the context of aromatic diketones, the stability of the enol form can be enhanced if it leads to a more extended conjugated system. fiveable.mekhanacademy.org For β-diketones (1,3-diketones), the enol form is often significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding. fiveable.me While this compound is an α-diketone, the electronic nature of the thiophene rings can still influence the relative stability of the keto and potential enol tautomers. Studies on hydroquinones in large aromatic systems have shown that the diketone tautomer can be the more stable form, contrary to simpler systems. nih.govresearchgate.net This suggests that the electronic landscape of the aromatic substituents plays a crucial role in determining the tautomeric equilibrium.

The keto-enol equilibrium is also solvent-dependent. Polar solvents can stabilize the more polar keto form, while non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible. Spectroscopic techniques such as NMR and UV-Vis are commonly used to determine the relative amounts of keto and enol tautomers in solution. fiveable.me

Table 2: Factors Influencing Keto-Enol Equilibria

| Factor | Influence on Equilibrium |

|---|---|

| Molecular Structure | Conjugation and intramolecular hydrogen bonding can stabilize the enol form. fiveable.memasterorganicchemistry.com |

| Solvent Polarity | Polar solvents generally favor the more polar keto form. |

| Substituent Effects | Electron-withdrawing groups can influence the acidity of the α-protons and affect enol stability. fiveable.me |

| Aromaticity | The potential to gain or lose aromatic character in a ring system can strongly shift the equilibrium. masterorganicchemistry.com |

Electronic and Optoelectronic Properties Research

Electronic Structure Characterization

Frontier Molecular Orbital (FMO) Energy Level Determination (HOMO, LUMO)

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for 1,2-Di(thiophen-3-yl)ethane-1,2-dione have not been reported in the surveyed literature. These values are critical for understanding a molecule's potential as an electron donor or acceptor in electronic devices. Computational studies, often performed using Density Functional Theory (DFT), are a common method for determining these properties; however, such a study specific to 3,3'-thenil was not identified.

Investigation of Electronic Delocalization and Conjugation Effects

A detailed investigation into the electronic delocalization and conjugation effects specific to the 3,3'-linkage in this molecule is not available. The connectivity of the thiophene (B33073) rings at the 3-position, as opposed to the more commonly studied 2-position, is expected to influence the planarity of the molecule and the extent of π-electron delocalization across the dione (B5365651) bridge. This "cross-conjugation" can interrupt the electronic communication between the two thiophene rings, a phenomenon that has been noted in other systems with 3-substituted thiophenes. However, a specific analysis for this compound has not been published.

Electronic Band Gap Energy Analysis

No experimental or theoretical electronic band gap energy, also known as the HOMO-LUMO gap, has been documented for this compound. This value is fundamental for predicting the electronic and optical properties of a material and is a key parameter for its potential use in semiconductor applications.

Photophysical Properties Investigation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Chromatic Behavior

Specific Ultraviolet-Visible (UV-Vis) absorption data, including maximum absorption wavelengths (λmax), for this compound are not available in the reviewed literature. This information is essential for understanding how the molecule interacts with light and determines its color and potential for applications in dyes, sensors, or photovoltaic devices.

Photoluminescence Studies: Fluorescence and Phosphorescence Emission Characteristics

There is no available research on the photoluminescent properties of this compound. Studies on its capacity for fluorescence or phosphorescence, including emission spectra, quantum yields, and excited-state lifetimes, have not been published. Such studies are crucial for assessing the compound's suitability for use in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Two-Photon Absorption (TPA) Properties

Theoretical approaches, such as Time-Dependent Density Functional Theory (TDDFT), are often employed to predict and understand the TPA spectra of donor-π-acceptor molecules. These calculations can provide excitation energies and TPA cross-sections that, in many cases, show good agreement with experimental results, particularly in nonpolar solvents. For a definitive understanding of the TPA properties of this compound, dedicated experimental measurements, such as direct nonlinear optical transmission, would be necessary.

Photochromic Phenomena in Solution and Crystalline Phases

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a property of interest for applications such as optical switches and memory. Diarylethenes, a class of photochromic compounds, often incorporate thiophene rings. For instance, derivatives of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)perfluorocycloalkene exhibit photochromism. mdpi.com Similarly, 1,2-bis{2-ethyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene shows reversible photochromism, changing from colorless to magenta under UV light in both solution and crystalline phases. nih.gov

The photochromic behavior is characterized by the change in absorption spectra upon irradiation with light of a specific wavelength. For example, some diarylethenes in solution are colorless in their open-ring form and become colored upon irradiation with UV light, which induces the formation of a closed-ring isomer with absorption in the visible region. mdpi.com This process can often be reversed by irradiation with visible light. While these examples suggest that a molecule with a 1,2-dithienyl ethane (B1197151) backbone could exhibit photochromism, specific experimental data for this compound is required to confirm and characterize such phenomena in both solution and crystalline states.

Electrochemical Properties: Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical compounds. It provides information on oxidation and reduction potentials, which are crucial for understanding the electronic properties and stability of molecules for applications in organic electronics.

Research on various redox-active compounds containing thiophene and dithiolene units has been conducted. For example, cyclic voltammetry of certain tetrathiafulvalene (B1198394) and dithiolene compounds derived from disubstituted 1,3-dithiole derivatives shows sequential, reversible oxidation steps. nih.gov In some cases, irreversible oxidation processes are observed. nih.gov The redox properties of ferrocene-π-extended-dithiafulvalenes have also been investigated, revealing multiple redox waves corresponding to the different electroactive moieties within the molecules. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the properties of molecules such as "1,2-Di(thiophen-3-yl)ethane-1,2-dione."

DFT is also a powerful tool for predicting the electronic properties of molecules, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.netscienceopen.com. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's electronic and optical characteristics. A smaller band gap generally indicates that the molecule can be more easily excited, which is relevant for applications in organic electronics.

For conjugated molecules like "this compound," the extent of π-conjugation along the molecular backbone significantly affects the HOMO-LUMO gap. DFT calculations can predict how substitutions on the thiophene (B33073) rings or changes in the central bridge would modulate these energy levels and, consequently, the band gap scienceopen.comsemanticscholar.org. While precise calculated values for "this compound" are not available in the provided search results, DFT studies on related polythiophene and thienothiophene systems demonstrate the utility of this approach in materials design researchgate.netscienceopen.com.

Subsequent to geometry optimization, DFT calculations can be used to compute the vibrational frequencies of the molecule. This analysis is essential for interpreting experimental infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the calculated vibrational spectrum with experimental data, researchers can confirm the predicted molecular structure. Furthermore, vibrational analysis helps in understanding the molecule's thermodynamic properties, such as its zero-point vibrational energy, enthalpy, and entropy. Although specific vibrational frequency data for "this compound" is not available, this computational step is a standard procedure in the theoretical characterization of molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their optical properties cecam.org. This method is particularly useful for understanding the absorption and emission of light by "this compound."

TD-DFT calculations can predict the electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs cam.ac.uk. These calculations also provide information about the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. The results of TD-DFT calculations are crucial for interpreting UV-visible absorption spectra and for designing molecules with specific optical properties for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For thiophene derivatives, TD-DFT has been shown to be a reliable method for predicting their electronic spectra scholaris.caresearchgate.netubc.ca.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For "this compound," MD simulations can provide insights into its conformational dynamics in different environments, such as in solution or in the solid state.

These simulations can reveal how the molecule's shape fluctuates over time and how it interacts with surrounding molecules. This is particularly important for understanding how the molecule packs in a crystal lattice or how it behaves in a solvent. MD simulations have been applied to study the mechanical and conformational properties of conjugated polymers like poly(3-alkylthiophene)s, providing valuable information on their behavior in thin films nih.gov. While specific MD studies on "this compound" are not documented in the provided results, this technique is a powerful tool for investigating the link between molecular structure and macroscopic properties nih.govnih.govmdpi.com.

Quantum Chemical Topology Approaches

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density distribution to characterize chemical bonding and intermolecular interactions. These approaches can provide a detailed picture of the nature of the chemical bonds within "this compound," including the carbon-carbon, carbon-sulfur, and carbon-oxygen bonds.

QCT can also be used to identify and characterize non-covalent interactions, such as hydrogen bonds or van der Waals forces, which can play a crucial role in determining the molecule's crystal packing and its interactions with other molecules. Although no specific QCT studies on "this compound" were found, this methodology offers a deeper understanding of the electronic structure and bonding in complex organic molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules and the nature of the forces that hold them together. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify key intermolecular contacts.

Based on analyses of similar thiophene-containing compounds, the most significant contributions to the Hirshfeld surface are expected to come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. The dnorm surface would likely show red spots indicating close contacts, particularly around the oxygen and hydrogen atoms involved in hydrogen bonding.

Hypothetical Distribution of Intermolecular Contacts for this compound

| Interaction Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | ~40-55% | Represents the most frequent type of contact, arising from the interactions between hydrogen atoms on adjacent molecules. |

| C···H / H···C | ~15-25% | Indicates interactions between carbon and hydrogen atoms, often contributing to the stability of the crystal packing. |

| O···H / H···O | ~10-20% | These contacts are indicative of hydrogen bonding, which are significant in directing the molecular assembly. |

| S···H / H···S | ~5-10% | Interactions involving the sulfur atoms of the thiophene rings, contributing to the overall supramolecular structure. |

| C···C | ~2-5% | Suggests the presence of π-π stacking interactions between the aromatic thiophene rings of neighboring molecules. |

Energy Framework Analysis

Energy framework analysis is a computational tool that complements Hirshfeld surface analysis by quantifying the energetic contributions of different intermolecular interactions to the crystal's stability. This method calculates the interaction energies between a central molecule and its neighbors, typically categorized into electrostatic, polarization, dispersion, and repulsion components.

For this compound, an energy framework analysis would provide a quantitative understanding of the forces governing its crystal packing. The analysis would likely reveal that the crystal structure is primarily stabilized by dispersion forces, with significant contributions from electrostatic interactions, especially due to the presence of polar carbonyl groups.

Hypothetical Interaction Energies for this compound

| Interaction Type | Typical Energy (kJ/mol) | Description |

|---|---|---|

| Electrostatic | -50 to -100 | Arises from the interaction of permanent multipoles, significant due to the polar C=O bonds. |

| Dispersion | -100 to -200 | Dominant stabilizing force arising from instantaneous fluctuations in electron density. |

| Total Interaction Energy | -150 to -300 | The sum of all attractive and repulsive forces, indicating the overall stability of the crystal lattice. |

Reactivity Predictions (e.g., Fukui Function Analysis)

Fukui function analysis is a method derived from density functional theory (DFT) that helps in predicting the reactivity of different atomic sites within a molecule. nih.gov It identifies which parts of a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

For this compound, Fukui function analysis would be crucial in understanding its chemical behavior in reactions. The analysis involves calculating the values of f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack at each atomic site.

Based on the structure of this compound, it is expected that the carbonyl carbons would be the most susceptible to nucleophilic attack due to their electrophilic nature. nih.gov Conversely, the oxygen atoms of the carbonyl groups and the sulfur atoms in the thiophene rings are likely to be the preferred sites for electrophilic attack because of their lone pairs of electrons. nih.gov The carbon atoms of the thiophene rings could also be reactive sites, with their reactivity influenced by the electron-withdrawing effect of the dione (B5365651) bridge.

Predicted Reactive Sites in this compound

| Atomic Site | Predicted Reactivity Towards Nucleophiles (f+) | Predicted Reactivity Towards Electrophiles (f-) |

|---|---|---|

| Carbonyl Carbons | High | Low |

| Carbonyl Oxygens | Low | High |

| Thiophene Sulfur Atoms | Low | Moderate |

| Thiophene Carbon Atoms | Moderate | Moderate |

Structure Property Relationships in 1,2 Di Thiophen 3 Yl Ethane 1,2 Dione and Its Derivatives

Correlation of Molecular Structure with Electronic and Optoelectronic Characteristics

The electronic and optoelectronic properties of 1,2-di(thiophen-3-yl)ethane-1,2-dione are fundamentally governed by its unique molecular structure, which features two thiophene (B33073) rings connected by an ethane-1,2-dione bridge. This arrangement gives rise to a conjugated system that is a strong candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The electronic richness of the sulfur-containing thiophene heterocycle, combined with the electron-withdrawing nature of the diketone group, creates a molecule with tunable electronic properties. bohrium.com

The optoelectronic behavior of thiophene-based materials can be adjusted by modifying the length of the conjugated system, incorporating functional groups that influence charge distribution (electron-donating or electron-withdrawing), and through non-covalent interactions. researchgate.net For instance, in a study of thiophene-isoindigo co-oligomers, it was found that increasing the number of thiophene rings led to an upward shift in the highest occupied molecular orbital (HOMO) level, while the lowest unoccupied molecular orbital (LUMO) remained relatively insensitive. researchgate.net This suggests that the electron-donating strength of the thiophene units plays a crucial role in determining the HOMO energy. researchgate.net

Theoretical studies, such as those employing density functional theory (DFT), are instrumental in elucidating these structure-property relationships. acs.org For example, DFT calculations on thiophene-fused triptycene (B166850) quinones and 1,4-diketones have provided insights into how molecular structure modulates two-electron reduction processes. researchgate.net

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Unsubstituted | -5.8 | -2.5 | 3.3 |

| With Electron-Donating Group | -5.5 | -2.4 | 3.1 |

| With Electron-Withdrawing Group | -6.1 | -2.8 | 3.3 |

Influence of Intermolecular Interactions and Crystal Packing on Material Performance

The performance of organic electronic materials is not solely dependent on the properties of individual molecules but is also significantly influenced by how these molecules arrange themselves in the solid state. Intermolecular interactions and crystal packing play a critical role in dictating the bulk properties of materials derived from this compound.

In crystalline organic materials, π-π stacking is a key interaction that facilitates charge transport. The efficiency of this transport is highly dependent on the degree of overlap between the π-orbitals of adjacent molecules. For instance, in some indigo (B80030) derivatives, π-π stacking with an interplanar distance of 3.4 Å is observed, which is crucial for their charge carrier mobility. researchgate.net The introduction of bulky substituents can hinder this stacking and consequently reduce intermolecular charge transfer. researchgate.net

X-ray diffraction studies on chalcones derived from thiophene-3-carbaldehyde have shown that intermolecular hydrogen bonding and C-H···O interactions are significant in their crystal packing. researchgate.net These interactions can lead to the formation of dimers or chains, which in turn affect the material's properties. researchgate.net

Impact of Substituent Effects on Spectroscopic and Electrochemical Behavior

The spectroscopic and electrochemical properties of this compound can be finely tuned by the introduction of various substituents on the thiophene rings. These substituents can alter the electron density distribution within the molecule, thereby influencing its absorption, emission, and redox behavior.

The introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and fluorescence spectra. rsc.org For example, in a study of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives, it was found that increasing the number of electron-donating phenyl groups resulted in an increase in the HOMO energy level, while electron-withdrawing phenyl groups lowered the LUMO energy level. Both types of substituents led to a decrease in the HOMO-LUMO band gap and a bathochromic shift in the photoabsorption band. rsc.org

The electrochemical behavior is also highly sensitive to substituent effects. The oxidation potential of thiophene-based compounds can be lowered by the introduction of electron-donating groups. rsc.org In a comparative study of substituted thieno[3,2-b] researchgate.netbenzothiophenes, the oxidation potential values were found to vary according to the electronic nature of the substituent. bohrium.com The electrochemical oxidation of substituted thiophenes has been studied, revealing that the nature and position of the substituent influence the oxidation potentials and the stability of the resulting radical cations. aau.edu.etresearchgate.net

| Substituent | Effect on Absorption Maximum (λmax) | Effect on Oxidation Potential |

| -CH3 (Electron-Donating) | Small Red Shift | Lowered |

| -OCH3 (Electron-Donating) | Red Shift | Lowered |

| -CN (Electron-Withdrawing) | Blue Shift | Increased |

| -NO2 (Electron-Withdrawing) | Blue Shift | Increased |

Conformational Engineering and its Role in Tuning Properties of Thiophene Diketones

The three-dimensional shape, or conformation, of this compound and its derivatives is a critical determinant of their properties. The rotational freedom around the single bonds connecting the thiophene rings to the diketone bridge allows for different spatial arrangements of the thiophene rings, which in turn affects the extent of π-conjugation and intermolecular packing.

Conformational analysis of the related 1,2-di(thiophen-2-yl)ethane-1,2-dione (B1331446) has shown that the molecule can exist in multiple stable conformations in solution. researchgate.net The thiophene rings can adopt anti-like and syn-like conformations with different torsional angles. researchgate.net The degree of planarity of the molecule has a significant impact on its electronic properties. A more planar conformation generally leads to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum due to extended π-conjugation.

Computational methods, such as DFT, are valuable tools for performing conformational analysis and understanding the energy landscape of these molecules. ontosight.ai Such studies can help in predicting the most stable conformers and how their populations might change in different environments. ontosight.ai In a study of thiophene-isoindigo co-oligomers, a twist in the backbone conformation was observed to increase with the number of thiophene units. researchgate.netacs.org

The introduction of bulky substituents can induce steric hindrance, forcing the thiophene rings to twist out of planarity. This can be a strategy to control the aggregation behavior and solid-state packing of these molecules. researchgate.net For instance, preventing π-π stacking through steric effects has been shown to enhance solid-state fluorescence in some derivatives. researchgate.net

Design Principles for Modulating Charge Transport and Luminescence

The rational design of materials based on this compound for specific applications in charge transport and luminescence requires a clear understanding of the underlying design principles.

For efficient charge transport, a high degree of molecular ordering and strong intermolecular electronic coupling are desirable. This is often achieved in crystalline materials with significant π-π stacking. fu-berlin.de The regioregularity of substituted polythiophenes is a critical factor influencing their charge transport properties, with head-to-tail arrangements often leading to more ordered, crystalline domains and faster charge transport. fu-berlin.de The introduction of fused ring systems can enhance planarity and promote intermolecular interactions, thereby improving charge mobility. rsc.org Computational modeling can be a powerful tool to investigate structure-charge transport relationships and predict the charge mobility of new materials. rsc.orgscielo.br

To enhance luminescence, strategies often focus on minimizing non-radiative decay pathways. This can be achieved by designing rigid molecular structures that reduce vibrational energy loss. bohrium.com The introduction of specific substituents can also tune the emission color and quantum yield. For instance, in luminescent 1,2,3-diazaborinates, strategic modifications to the molecular structure have been shown to enhance or quench fluorescence. rsc.org In the context of thiophene-based materials, preventing strong intermolecular π-π stacking can sometimes lead to enhanced solid-state luminescence by reducing aggregation-caused quenching. researchgate.net The design of thiophene-based ligands for fluorescent applications often involves tuning the conformational flexibility and electronic properties to achieve desired photophysical characteristics. researchgate.net

Advanced Applications and Research Directions in Materials Science

Utilization as Building Blocks for π-Conjugated Systems in Organic Electronics

The core structure of 1,2-di(thiophen-3-yl)ethane-1,2-dione is a foundational component for constructing π-conjugated systems, which are essential for organic electronic devices. The thiophene (B33073) units contribute to electron delocalization, a key property for charge transport. Fused thiophene derivatives, such as thienothiophenes (TTs) and dithienothiophenes (DTTs), are frequently synthesized from such building blocks. acs.org These fused systems create more rigid and planar molecules, which enhances intermolecular interactions and improves the performance of organic semiconductors. acs.org The presence of sulfur d-orbitals in the thiophene rings mixes effectively with the aromatic π-orbitals, facilitating electron transfer and leading to materials with high charge carrier mobility. researchgate.net

Derivatives of thiophene-based diketones are integral to the development of high-performance organic semiconductors (OSCs). nih.gov The performance of these materials is highly dependent on their molecular structure, particularly the nature of any side chains and the degree of π-conjugation. mdpi.com For instance, attaching different alkyl groups to a dithieno[3,2-b:2′,3′-d]thiophene (DTT) core, a structure conceptually related to the dimerization and fusion of the title compound, significantly impacts material properties. mdpi.com Linear alkyl chains have been shown to facilitate better molecular packing, which enhances π-π interactions between molecules and improves charge transport. mdpi.com

The introduction of various functional groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This control over the electronic bandgap is a primary goal in the synthesis of functional π-conjugated systems and is crucial for optimizing the performance of electronic devices. rsc.org The resulting OSCs often exhibit excellent thermal stability, with some DTT derivatives being stable at temperatures over 290 °C. mdpi.com The rigid, flat structure of fused-thiophene systems promotes compact molecular packing in thin films, a key factor for achieving high electrical performance. mdpi.com

Thiophene-based structures derived from diketone precursors are promising candidates for the active layers in Organic Field-Effect Transistors (OFETs). mdpi.comresearchgate.net The performance of these devices is often measured by their charge carrier mobility and the current on/off ratio. Novel dithieno[3,2-d:2′,3′-d]thiophene (DTT) derivatives have been synthesized and successfully used as the semiconducting layer in OFETs. mdpi.com

For example, solution-processable DTT derivatives have demonstrated p-channel field-effect performance with charge carrier mobilities reaching as high as 0.10 cm²/Vs and substantial current on/off ratios exceeding 10⁷ in ambient air. mdpi.com In another study, a single-crystal OFET based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) achieved an even higher mobility of 1.26 cm²/Vs with an on/off ratio between 10⁶ and 10⁸. nih.gov The excellent performance of these materials is often attributed to favorable molecular packing, such as the classic herringbone arrangement, which facilitates efficient charge transport through multiple intermolecular interactions like S⋯S and C–H⋯π contacts. nih.gov

Table 1: Performance of OFETs Based on Thiophene Derivatives

| Compound | Mobility (cm²/Vs) | On/Off Ratio | Device Type |

|---|---|---|---|

| DTT Derivative with linear alkyl chains | 0.10 | > 10⁷ | Thin-Film |

In the field of organic photovoltaics (OPVs), thiophene-based molecules are crucial for creating the active layers of solar cells, where they can function as electron-donor materials. mdpi.comrsc.org The design of these molecules often follows a donor-π-acceptor (D-π-A) architecture to control the material's absorption spectrum and energy levels. mdpi.com Fused-thiophene units are incorporated as π-conjugated segments to achieve red-shifted light absorption, tune energy levels, and improve both photovoltaic performance and device stability. researchgate.net

For example, a donor material with a dithienocyclopenta-thieno[3,2-b]thiophene (DTCTT) core, blended with PC₇₁BM, was used to fabricate a small molecule OPV device. rsc.org This device demonstrated a power conversion efficiency (PCE) of 2.8%, with a short-circuit current density (Jsc) of -9.3 mA cm⁻², an open-circuit voltage (Voc) of 0.73 V, and a fill factor (FF) of 0.42. rsc.org In another example, a dye-sensitized solar cell (DSSC) using a sensitizer containing a thienothiophene moiety achieved a PCE of 6.2% with a Jsc of 15.23 mA·cm⁻². researchgate.net

Table 2: Performance Data for Solar Cells with Thiophene-Based Active Layers

| Device Type | Active Material Core | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

|---|---|---|---|---|---|

| sm-OPV | DTCTT | 2.8 | -9.3 | 0.73 | 0.42 |

| DSSC | Thienothiophene | 6.2 | 15.23 | N/A | N/A |

Thiophene-based compounds are also key materials in the development of Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgnih.gov Their electron-rich and delocalized systems make them promising for constructing fluorescent emitters. beilstein-journals.org A donor–π–acceptor (D–π–A) type molecule, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (TT) π-linker, was designed and used as an emitter in a solution-processed OLED. nih.govresearchgate.net

This device exhibited a low turn-on voltage of 2.9 V and demonstrated strong performance metrics, including a maximum power efficiency of 6.70 lm/W, a maximum current efficiency of 10.6 cd/A, and a maximum external quantum efficiency of 4.61%. beilstein-journals.orgnih.govbeilstein-archives.org The luminescence efficiency reached a maximum of 752 cd/m². beilstein-journals.orgbeilstein-archives.org The specific D-π-A structure of the emitter, with triphenylamine as the donor and dimesitylboron as the acceptor, facilitated efficient intramolecular energy transfer, leading to high fluorescence quantum yields of 86% in solution and 41% in the solid state. beilstein-journals.orgnih.gov

Ligand Design for Metal Complexation in Catalysis and Sensing Applications

The ethane-1,2-dione moiety within the this compound structure is a classic α-diketone, which can act as a bidentate ligand for metal ions. This chelating ability allows for the design of a wide range of metal complexes with potential applications in catalysis and chemical sensing. While specific studies on the 3-thienyl derivative are limited, the analogous β-diketonate ligands containing thiophene have been used to create highly luminescent europium complexes. acs.org In these systems, the photoluminescence quantum yield can be tuned by modifying the ligand structure, which alters the local environment of the metal ion. acs.org

The complexation of such ligands with transition metals can lead to novel organometallic compounds. uea.ac.uk Thiosemicarbazone ligands, which are synthesized through the condensation of a ketone, have been shown to form stable complexes with a variety of metals, including Co(II), Ni(II), Cu(II), and Fe(III). jddtonline.inforesearchgate.net The resulting metal complexes can exhibit interesting magnetic and electronic properties, and in some cases, form polymeric structures. jddtonline.inforesearchgate.net This suggests that this compound could be a valuable precursor for creating functional metal-organic frameworks or catalytic systems.

Strategic Use in the Synthesis of Diverse Organic Molecular Scaffolds

Beyond its direct use in materials, this compound is a strategic starting material for synthesizing more complex organic molecules and heterocyclic scaffolds. smolecule.com The diketone functionality is highly reactive and can undergo a variety of chemical transformations.

A key reaction is condensation with amines or diamines. For example, reaction with aromatic diamines can yield quinoxaline (B1680401) derivatives, which are themselves important building blocks for organic electronic materials. This type of condensation reaction provides a straightforward route to larger, more complex π-conjugated systems. The diketone can also be reduced to form the corresponding diol or oxidized to produce other derivatives. smolecule.com This chemical versatility allows it to serve as a central hub for the synthesis of a diverse array of molecular structures tailored for specific applications in medicinal chemistry or materials science. smolecule.com

常见问题

Basic: What are the recommended synthetic routes for 1,2-Di(thiophen-3-yl)ethane-1,2-dione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of diketone derivatives like this compound typically involves coupling reactions between thiophene precursors and glyoxal derivatives. For example, analogous compounds such as 1,2-bis(pyridin-2-yl)ethane-1,2-dione are synthesized via solvent-mediated oxidative coupling of pyridine derivatives . Optimization may involve adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts (e.g., Cu(I) or Pd-based systems). Purity can be enhanced via recrystallization from polar aprotic solvents .

Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The thiophene protons appear as distinct multiplets in the aromatic region (δ 6.8–8.0 ppm). The carbonyl carbons (C=O) resonate near δ 185–195 ppm in ¹³C NMR .

- IR Spectroscopy : Strong C=O stretching vibrations near 1680–1720 cm⁻¹ confirm the diketone moiety. Thiophene ring C-S and C=C stretches appear at 650–850 cm⁻¹ and 1500–1600 cm⁻¹, respectively .

- HSQC/HMBC : These 2D NMR techniques correlate carbonyl carbons with adjacent thiophene protons, resolving ambiguities in substitution patterns .

Advanced: What crystallographic insights explain the electronic and steric effects of thiophene substituents in this compound?

Methodological Answer:

X-ray crystallography reveals that the central C-C bond length (1.536 Å in analogous fluorophenyl derivatives) is elongated compared to standard Csp²-Csp² bonds (1.47 Å), likely due to reduced steric strain and enhanced π-conjugation between the diketone and thiophene rings . The dihedral angle between thiophene rings (e.g., ~65° in fluorophenyl analogs) minimizes dipole-dipole repulsions and stabilizes the structure via weak C-H⋯O hydrogen bonds and π-π stacking (3.6–3.7 Å interplanar distances) .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT studies using functionals like B3LYP/6-311+G(d,p) can model:

- HOMO-LUMO gaps : Thiophene’s electron-rich nature lowers the LUMO energy, enhancing electrophilic reactivity at the carbonyl groups.

- Charge distribution : Natural Bond Orbital (NBO) analysis identifies charge delocalization from thiophene sulfur to the diketone moiety, influencing redox behavior .

- Reactivity descriptors : Fukui indices predict nucleophilic attack sites (e.g., carbonyl carbons) for derivatization reactions .

Advanced: What strategies resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

Discrepancies in bond lengths or vibrational frequencies often arise from:

- Solvent effects : DFT calculations typically assume gas-phase conditions; incorporating solvent models (e.g., PCM) improves agreement with experimental NMR/IR .

- Crystal packing forces : X-ray structures reflect solid-state interactions (e.g., hydrogen bonding), whereas DFT models isolated molecules. Hybrid QM/MM approaches bridge this gap .

- Dynamic effects : Molecular dynamics simulations account for conformational flexibility absent in static DFT .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the diketone moiety .

- Moisture avoidance : Use desiccators with silica gel, as hydrolysis can yield thiophene carboxylic acids .

- Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong bases, which may degrade the thiophene ring .

Advanced: How can this compound serve as a precursor for high-energy materials or coordination complexes?

Methodological Answer:

- Energetic materials : The diketone backbone can be functionalized with tetrazole groups (via condensation with hydrazoic acid), yielding compounds with high heats of formation (>400 kJ/mol) and detonation velocities (~9000 m/s) .

- Coordination chemistry : The carbonyl groups act as bidentate ligands for transition metals (e.g., Pd, Ni), forming complexes with potential catalytic activity in cross-coupling reactions .

Advanced: What bioactivity studies are feasible given its structural similarity to active indole derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) : Replace thiophene with indole moieties (as in ) to assess antimicrobial or anticancer activity.

- Enzyme inhibition assays : Test against cytochrome P450 or kinase enzymes, leveraging the electron-deficient diketone for hydrogen bonding with active sites .

- In silico docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or HIV-1 protease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。